molecular formula C11H17BN2O4 B7954228 Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B7954228
M. Wt: 252.08 g/mol
InChI Key: ZUBYUWKPZBWFGS-UHFFFAOYSA-N
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Description

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications in various scientific domains. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a pyrazole ring substituted with a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 1-methylpyrazole-4-boronic acid pinacol ester with methyl 4-bromobenzoate under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by a palladium complex, such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol under suitable conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of boronic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reactivity is facilitated by the electron-donating properties of the dioxaborolane ring, which stabilizes the transition state and enhances the efficiency of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is unique due to its combination of a boronic ester and a pyrazole ring with a methyl ester group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.

Properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4/c1-10(2)11(3,4)18-12(17-10)7-6-13-14-8(7)9(15)16-5/h6H,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBYUWKPZBWFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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